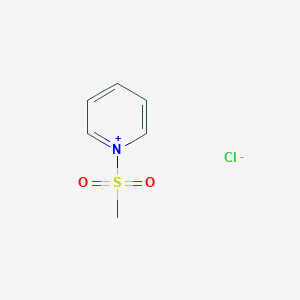
1-(Methanesulfonyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfonyl)pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methanesulfonyl group attached to a pyridinium ion, making it a unique and versatile chemical entity.
Méthodes De Préparation
The synthesis of 1-(Methanesulfonyl)pyridin-1-ium chloride typically involves the reaction of pyridine with methanesulfonyl chloride. The process can be carried out under various conditions, but a common method includes the use of a base such as pyridine or triethylamine to facilitate the reaction. The reaction is usually performed in an organic solvent like dichloromethane, and the product is purified through crystallization or distillation .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(Methanesulfonyl)pyridin-1-ium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form unsaturated products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
1-(Methanesulfonyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cells.
Medicine: Research has explored its use in drug development, particularly for its ability to modify nucleoside structures, which are important in antiviral and anticancer therapies.
Industry: The compound is used in the production of specialty chemicals and polymers, where its unique chemical properties are advantageous
Mécanisme D'action
The mechanism of action of 1-(Methanesulfonyl)pyridin-1-ium chloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modification of their activity. The methanesulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1-(Methanesulfonyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-Benzylpyridin-1-ium chloride: Similar in structure but with a benzyl group instead of a methanesulfonyl group.
1-Ethylpyridin-1-ium chloride: Contains an ethyl group, leading to different chemical properties and applications.
1-(Phenylsulfonyl)pyridin-1-ium chloride: Similar sulfonyl group but with a phenyl ring, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its methanesulfonyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs .
Propriétés
Numéro CAS |
60870-68-0 |
|---|---|
Formule moléculaire |
C6H8ClNO2S |
Poids moléculaire |
193.65 g/mol |
Nom IUPAC |
1-methylsulfonylpyridin-1-ium;chloride |
InChI |
InChI=1S/C6H8NO2S.ClH/c1-10(8,9)7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 |
Clé InChI |
DCMHRFFISKBWFT-UHFFFAOYSA-M |
SMILES canonique |
CS(=O)(=O)[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


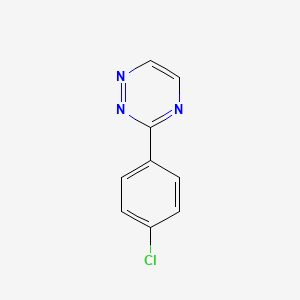

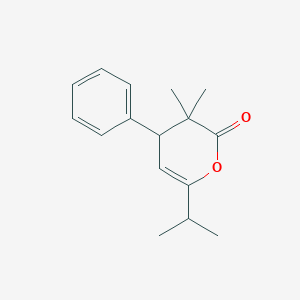

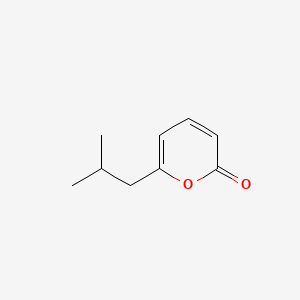
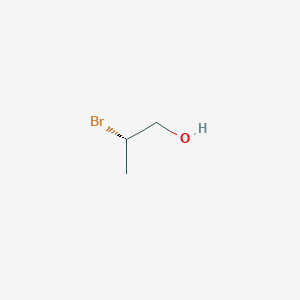


![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
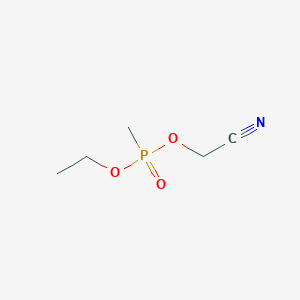

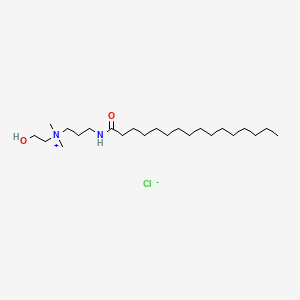
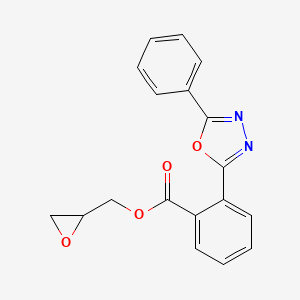
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
